2-Epi-5-epi-valiolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

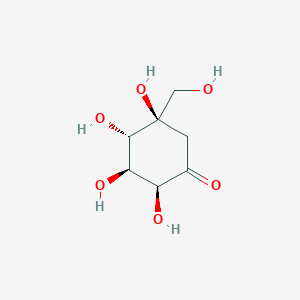

2-epi-5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentres at positions 2 and 5 have been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.

Aplicaciones Científicas De Investigación

Biosynthetic Pathways

1. Antibiotic Production

2-Epi-5-epi-valiolone is an immediate precursor in the biosynthesis of several antibiotics, including:

- Acarbose : An antidiabetic drug that inhibits carbohydrate digestion.

- Validamycin A : An antibiotic used against fungal infections.

- Pyralomicin : An antibiotic with activity against Gram-positive bacteria.

The biosynthetic pathway involves multiple enzymatic steps where this compound is phosphorylated to form this compound 7-phosphate, catalyzed by the enzyme AcbM. This phosphorylation is crucial for subsequent transformations leading to the final antibiotic products .

| Antibiotic | Precursor Compound | Key Enzymes Involved |

|---|---|---|

| Acarbose | This compound | AcbC, AcbM |

| Validamycin A | This compound | AcbC, AcbM |

| Pyralomicin | This compound | Various cyclases |

2. Mycosporine-like Amino Acids

In cyanobacteria, this compound synthase (EVS) is essential for synthesizing mycosporine-like amino acids such as shinorine. These compounds provide UV protection to microorganisms and are of interest for their potential applications in cosmetics and pharmaceuticals .

Pharmacological Applications

1. Antidiabetic Agents

The significance of this compound extends to its role in the production of acarbose, a drug used to manage type 2 diabetes by delaying carbohydrate absorption. Research has elucidated the biosynthetic pathway of acarbose, highlighting how understanding this process can lead to improved production methods through biotechnological approaches .

2. Antimicrobial Activity

The compound's derivatives have shown promise in antimicrobial applications. For instance, studies indicate that fermentation extracts containing this compound exhibit bioactivity against various pathogens, suggesting potential for developing new antibiotics .

Case Studies

1. Biosynthesis Investigation

A study published in Nature Communications detailed the biosynthetic pathway of acarbose, revealing how this compound is utilized by soil bacteria to produce this vital drug. The research emphasizes the compound's role as a precursor and discusses potential enhancements in biotechnological production methods .

2. Mycosporine-like Amino Acid Production

Research on Anabaena variabilis demonstrated that deletion of the EVS gene led to significant changes in pigment production and stress response mechanisms, underscoring the importance of this compound in synthesizing protective compounds against environmental stressors .

Análisis De Reacciones Químicas

Enzymatic Epimerization and Dehydration

2-Epi-5-epi-valiolone undergoes stereochemical inversion and dehydration in biosynthetic pathways:

-

Epimerization at C-2 : Catalyzed by 2-epimerase, it converts this compound into 5-epi-valiolone ( ).

-

Dehydration at C-5/C-6 : 5-Epi-valiolone is dehydrated by a syn-elimination mechanism to form valienone, a precursor for validamycin A and acarbose ( ).

Phosphorylation at C-7

In acarbose biosynthesis, this compound is phosphorylated at the C-7 hydroxyl group by ATP-dependent kinase AcbM ( ). This reaction primes the molecule for subsequent glycosylation steps.

Key Features :

-

Enzyme : AcbM (kinase)

-

Cofactor : ATP

-

Product : this compound 7-phosphate

Reduction and Amination

This compound participates in reductive amination to form valiolamine, a precursor of the valienamine moiety in acarbose:

-

Reduction : The ketone group at C-1 is reduced to a secondary alcohol.

-

Transamination : Introduces an amino group via coupling with TDP-4-amino-4,6-dideoxyglucose ( ).

Synthetic Pathway :

textThis compound → Reduction → Valiolol → Transamination → Valiolamine

Isotopic Labeling Studies

Deuterium-labeling experiments elucidated the stereochemical course of dehydration:

-

6α- and 6β-Deuterated Derivatives : Synthesized via reductive desulfurization of 6,6-bis(methylthio)-5-epi-valiolone.

-

Incorporation in *Streptomyces *: Confirmed syn-elimination of water during dehydration ( ).

Comparative Reactivity with Related Cyclitols

The reactivity of this compound differs from its epimers and derivatives:

| Compound | Key Reactivity | Biological Role |

|---|---|---|

| This compound | Epimerization, dehydration | Precursor for acarbose, validamycin A |

| 5-epi-valiolone | Dehydration to valienone | Intermediate in antibiotic biosynthesis |

| Valienone | Glycosylation | Core structure of validamycin A |

Propiedades

Fórmula molecular |

C7H12O6 |

|---|---|

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5-,6+,7-/m1/s1 |

Clave InChI |

JCZFNXYQGNLHDQ-MVIOUDGNSA-N |

SMILES isomérico |

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O |

SMILES canónico |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.